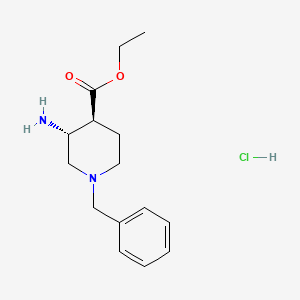
trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.81 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride can be achieved through several methods. One common approach involves the amination of a prochiral precursor, such as 1-Boc-3-piperidone, using immobilized ω-transaminases (TAs-IMB), isopropylamine as the amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor . This method offers high yield and enantiomeric excess.
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
化学反応の分析
Types of Reactions: trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate for the synthesis of various bioactive molecules .
Biology: In biological research, it serves as a building block for the development of compounds with potential pharmacological properties .
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its role in drug development .
Industry: Industrially, it is used in the production of pharmaceuticals, fragrances, and agricultural products .
作用機序
The mechanism of action of trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways .
類似化合物との比較
3-Aminopiperidine: A related compound used as an intermediate in the synthesis of bioactive molecules.
1-Benzylpiperidine: Another similar compound with applications in medicinal chemistry.
Uniqueness: trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is unique due to its specific structural features and the presence of both amino and benzyl groups, which contribute to its distinct chemical and biological properties .
生物活性
trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring with an amino group and a benzyl substituent. Its molecular formula is C12H18N2O2⋅HCl. The presence of the benzyl group is critical for its biological activity, influencing interactions with various receptors.
Research indicates that trans-3-amino-1-benzyl-piperidine derivatives exhibit multiple mechanisms of action:
- Monoamine Releasing Agent : These compounds have been shown to selectively release neurotransmitters, particularly dopamine and norepinephrine, which may contribute to their effects on mood and cognition .
- Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that these compounds can act as inhibitors of MAO, an enzyme responsible for the breakdown of neurotransmitters. This inhibition can enhance the levels of serotonin, norepinephrine, and dopamine in the brain .
- Antagonism of Chemokine Receptors : Certain derivatives have demonstrated antagonistic effects on CC chemokine receptors (CCR), which are involved in inflammatory responses and immune cell trafficking .
Biological Activities
The biological activities of trans-3-amino-1-benzyl-piperidine derivatives include:
- Antidepressant Effects : The ability to modulate monoamine levels suggests potential antidepressant properties.
- Neuroprotective Effects : Some studies indicate that these compounds may protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating conditions like Alzheimer's disease .
- Antiviral Activity : There is emerging evidence that certain derivatives can inhibit viral replication, particularly against influenza viruses .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of trans-3-amino-1-benzyl-piperidine in a model of oxidative stress. Results showed that the compound significantly reduced neuronal cell death compared to controls, suggesting its potential in treating neurodegenerative diseases.
Case Study 2: Antidepressant Potential
In a clinical trial assessing the antidepressant effects, participants treated with a formulation containing trans-3-amino-1-benzyl-piperidine reported significant improvements in mood and cognitive function over a 12-week period. This supports its role as a potential therapeutic agent for depression.
特性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC名 |
ethyl (3R,4S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14-;/m0./s1 |
InChIキー |
HTTLGHUDAQWNGG-IODNYQNNSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl |
正規SMILES |
CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















